molecular formula C8H4S3 B8815670 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene

3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene

Cat. No.: B8815670
M. Wt: 196.3 g/mol
InChI Key: HKNRNTYTYUWGLN-UHFFFAOYSA-N
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Description

3,7,9-trithiatricyclo[63002,6]undeca-1(8),2(6),4,10-tetraene is a unique organic compound characterized by its tricyclic structure containing three sulfur atoms

Preparation Methods

The synthesis of 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene can be achieved through several synthetic routes. One common method involves the reaction of dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxaldehyde with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.

Chemical Reactions Analysis

3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or alkyl groups can be introduced into the aromatic rings.

Scientific Research Applications

3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene has several scientific research applications:

    Materials Science: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biological Studies: Researchers explore its potential biological activities, including its interactions with enzymes and other biomolecules.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in applications requiring redox activity.

Comparison with Similar Compounds

3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene can be compared with similar compounds such as:

    Dithieno[3,2-b2’,3’-d]thiophene: This compound shares a similar tricyclic structure but lacks the additional sulfur atoms, resulting in different electronic properties.

    Tricyclo[4.3.1.1(3,8)]undecane: While this compound has a similar tricyclic framework, it does not contain sulfur atoms, leading to distinct chemical reactivity and applications.

    10-octyl-5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4-carboxaldehyde:

Properties

Molecular Formula

C8H4S3

Molecular Weight

196.3 g/mol

IUPAC Name

3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene

InChI

InChI=1S/C8H4S3/c1-3-10-8-5(1)7-6(11-8)2-4-9-7/h1-4H

InChI Key

HKNRNTYTYUWGLN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C3=C(S2)C=CS3

Origin of Product

United States

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